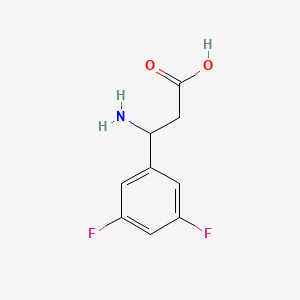

3-Amino-3-(3,5-difluorophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(3,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIOVKBLAKVZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377655 | |

| Record name | 3-amino-3-(3,5-difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682804-73-5 | |

| Record name | 3-amino-3-(3,5-difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of 3-Amino-3-(3,5-difluorophenyl)propanoic Acid: A Key Building Block in Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-Amino-3-(3,5-difluorophenyl)propanoic acid, a fluorinated β-amino acid of significant interest to researchers, scientists, and drug development professionals. The guide delves into the core chemical principles and practical execution of the most pertinent synthetic strategies, including a classic one-pot condensation reaction and advanced asymmetric methodologies. By explaining the causality behind experimental choices and providing detailed, step-by-step protocols, this document aims to serve as a valuable resource for the efficient and reliable synthesis of this important molecule.

Introduction: The Significance of Fluorinated β-Amino Acids

β-Amino acids are crucial structural motifs in a vast array of biologically active molecules and are integral components in the development of peptidomimetics, pharmaceuticals, and agrochemicals.[1] Their incorporation into peptides can induce stable secondary structures and confer resistance to enzymatic degradation.[1][2] The strategic introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated β-amino acids, such as this compound, represent a unique and highly valuable class of building blocks for the synthesis of novel therapeutic agents.

This guide will focus on the practical synthesis of this compound, providing both foundational and advanced methodologies to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and viable starting materials. The core structure suggests a few primary synthetic strategies, which will be explored in detail in the subsequent sections.

Caption: Retrosynthetic pathways for this compound.

One-Pot Synthesis: The Rodionov Reaction

A straightforward and widely applicable method for the synthesis of β-aryl-β-amino acids is a one-pot condensation reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate.[3][4][5][6] This reaction, a variation of the Rodionov reaction, offers a convergent and atom-economical route to the desired product.

Mechanistic Insights

The reaction proceeds through a cascade of transformations. Initially, a Knoevenagel condensation occurs between 3,5-difluorobenzaldehyde and malonic acid to form 3-(3,5-difluorophenyl)propenoic acid. This is followed by a Michael addition of ammonia (generated from ammonium acetate) to the α,β-unsaturated acid. Subsequent decarboxylation of the resulting intermediate yields the final β-amino acid. The choice of an alcoholic solvent like ethanol or methanol is crucial as it facilitates the dissolution of the reactants and intermediates.

Sources

A-Technical-Guide-to-3-Amino-3-(3,5-difluorophenyl)propanoic-acid-(CAS-No.-682804-73-5)

An In-depth-Technical-Guide-for-Researchers,-Scientists,-and-Drug-Development-Professionals

Introduction

3-Amino-3-(3,5-difluorophenyl)propanoic acid, identified by the CAS number 682804-73-5 , is a synthetic, non-proteinogenic β-amino acid of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a difluorinated phenyl ring attached to a β-amino acid backbone, makes it a highly valuable and versatile building block for creating novel therapeutic agents. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3][4] This guide provides a comprehensive technical overview of this compound, covering its properties, synthesis, analytical characterization, and applications in modern drug discovery.

Physicochemical Properties

The unique arrangement of the difluorophenyl group and the β-amino acid scaffold imparts specific characteristics that are crucial for its application in drug design. Key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 682804-73-5 | [1] |

| Molecular Formula | C₉H₉F₂NO₂ | [1] |

| Molecular Weight | 201.17 g/mol | [1] |

| Exact Mass | 201.06000 Da | [1] |

| Appearance | Solid | - |

| PSA (Polar Surface Area) | 63.32 Ų | [1] |

| LogP | 2.13960 | [1] |

| Synonyms | This compound, β-Amino-3,5-difluorobenzenepropanoic acid | - |

| InChIKey | OYIOVKBLAKVZEC-UHFFFAOYSA-N | - |

Synthesis and Manufacturing

The synthesis of β-amino acids, particularly those with aryl substituents, is a well-established field in organic chemistry. These methods are designed to control stereochemistry and achieve high yields. A common and effective strategy for synthesizing 3-amino-3-arylpropanoic acids is the three-component Rodionov reaction .[5] This one-pot synthesis involves the condensation of an aromatic aldehyde with malonic acid and ammonium acetate.

Causality of Experimental Choices:

-

Starting Materials: 3,5-Difluorobenzaldehyde is selected as the precursor to introduce the key difluorophenyl moiety. Malonic acid serves as the C2-C3 backbone source for the propanoic acid, and ammonium acetate provides the crucial amino group.

-

Solvent: A polar protic solvent like ethanol or methanol is typically used to facilitate the dissolution of reactants and intermediates.

-

Temperature: The reaction is often heated to reflux to overcome the activation energy barriers of the multiple condensation and decarboxylation steps.

-

Purification: The final product is typically isolated via crystallization, leveraging its zwitterionic nature to precipitate from the reaction mixture upon cooling or pH adjustment.

Proposed Synthetic Workflow

Sources

- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3-Amino-3-(3,5-difluorophenyl)propanoic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-3-(3,5-difluorophenyl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. This document synthesizes theoretical principles with practical experimental guidance to facilitate a thorough understanding of its solubility profile.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a drug to be absorbed into the systemic circulation, it must first dissolve in the physiological fluids at the site of administration. Poor aqueous solubility is a major challenge in drug development, often leading to variable and incomplete absorption. Understanding the solubility of a compound in a range of solvents, including organic solvents, is crucial for various stages of the drug development process, from synthesis and purification to formulation and delivery.

This compound is a compound of interest due to its structural features, which include a chiral center, an amino group, a carboxylic acid group, and a difluorinated phenyl ring. These functional groups impart a unique combination of physicochemical properties that govern its solubility behavior. This guide will delve into the theoretical underpinnings of its solubility and provide practical methodologies for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | |

| Molecular Weight | 201.17 g/mol | [1] |

| Melting Point | 210-212 °C | [2] |

| Computed XLogP3 | -1.8 | [1] |

| pKa (Predicted) | ||

| Acidic (Carboxylic Acid) | ~4 | Inferred |

| Basic (Amine) | ~9-10 | Inferred |

The presence of both an acidic carboxylic acid and a basic amino group means that this compound can exist as a zwitterion, a neutral molecule with both a positive and a negative electrical charge.[3][4] This zwitterionic character significantly influences its solubility, generally leading to higher solubility in polar solvents like water and lower solubility in non-polar organic solvents.[5] The difluorinated phenyl ring introduces a hydrophobic element and can affect crystal lattice energy, further impacting solubility.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This means that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound in organic solvents is a balance between the polar interactions of its amino and carboxylic acid groups and the non-polar nature of the difluorophenyl ring.

The Role of the Zwitterion

In the solid state and in polar solvents, amino acids predominantly exist as zwitterions. The strong electrostatic interactions between these zwitterions in the crystal lattice require a significant amount of energy to overcome. Polar solvents, particularly those capable of hydrogen bonding, can effectively solvate the charged groups, facilitating dissolution. Conversely, non-polar organic solvents cannot effectively solvate the zwitterionic form, resulting in poor solubility.[5]

Impact of the Difluorophenyl Group

The 3,5-difluorophenyl group is a significant structural feature. The fluorine atoms are highly electronegative and can participate in hydrogen bonding as acceptors. However, the overall effect of the phenyl ring is to increase the hydrophobicity of the molecule compared to a simple aliphatic amino acid. This increased hydrophobicity can lead to slightly improved solubility in less polar organic solvents compared to more polar amino acids.

Solvent Polarity and Hydrogen Bonding Capability

The choice of organic solvent is critical. A summary of expected solubility trends based on solvent class is presented below:

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents are polar and capable of both donating and accepting hydrogen bonds. They are expected to be relatively good solvents for this compound, as they can solvate both the ammonium and carboxylate groups of the zwitterion. Solubility is expected to decrease as the alkyl chain length of the alcohol increases, due to a decrease in polarity.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but cannot donate hydrogen bonds. They can act as hydrogen bond acceptors. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally excellent solvents for a wide range of organic compounds and are likely to be effective at dissolving this compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and are incapable of forming strong interactions with the polar functional groups of the amino acid. Consequently, the solubility of this compound in these solvents is expected to be very low.[5]

The logical relationship between the compound's structure and its expected solubility is depicted in the following diagram:

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. A general workflow for determining the solubility of this compound is outlined below.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates a typical workflow for solubility determination:

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., mobile phase for HPLC) at known concentrations. These will be used to construct a calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains.

-

Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant, taking care not to disturb the solid pellet. Filter the supernatant through a syringe filter compatible with the solvent. Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample and the standard solutions onto the HPLC system.

-

Quantification: Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculation of Solubility: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

This protocol provides a robust and reliable method for determining the solubility of this compound in various organic solvents.[6][7][8]

Conclusion

The solubility of this compound is a complex interplay of its zwitterionic nature and the hydrophobicity of the difluorophenyl ring. While it is expected to exhibit good solubility in polar protic solvents and limited solubility in non-polar solvents, precise quantitative data can only be obtained through empirical measurement. The theoretical framework and experimental protocols provided in this guide offer a comprehensive approach for researchers to understand and determine the solubility of this important compound, thereby facilitating its application in drug discovery and development.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 4, 2026, from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved January 4, 2026, from [Link]

- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 4, 2026, from [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds? Retrieved January 4, 2026, from [Link]

-

Solubility of Things. (n.d.). Flurbiprofen. Retrieved January 4, 2026, from [Link]

-

Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids. Retrieved January 4, 2026, from [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-3-(2,6-difluorophenyl)propanoic acid. Retrieved January 4, 2026, from [Link]

-

iChemical. (n.d.). 3-Amino-3-(2-fluorophenyl)propanoic acid, CAS No. 151911-22-7. Retrieved January 4, 2026, from [Link]

Sources

- 1. 3-Amino-3-(2,6-difluorophenyl)propanoic acid | C9H9F2NO2 | CID 24689635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-3-(3-fluorophenyl)propanoic acid - Safety Data Sheet [chemicalbook.com]

- 3. homework.study.com [homework.study.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. quora.com [quora.com]

A Comprehensive Technical Guide to 3-Amino-3-(3,5-difluorophenyl)propanoic Acid

An In-depth Technical Guide: 3-Amino-3-(3,5-difluorophenyl)propanoic Acid

This guide provides an in-depth technical overview of this compound, a fluorinated β-amino acid of significant interest to researchers in medicinal chemistry and drug development. We will move beyond simple data presentation to explore the causality behind its synthesis, the logic of its analytical characterization, and the scientific rationale for its application as a valuable molecular building block.

Core Molecular Profile and Physicochemical Properties

This compound is a synthetic amino acid derivative. Its structure is characterized by three key features: a propanoic acid backbone, an amino group at the β-position (the third carbon), and a 3,5-difluorophenyl ring attached to the same carbon. This unique combination of a β-amino acid and a strategically fluorinated aromatic moiety makes it a valuable intermediate in the synthesis of complex molecules.[1][2]

The strategic placement of two fluorine atoms on the phenyl ring is critical. Fluorine's high electronegativity and small size can significantly alter the molecule's properties, including metabolic stability, binding affinity to biological targets, and lipophilicity, making such compounds highly sought after in pharmaceutical research.

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | b-Amino-3,5-difluorobenzenepropanoic acid | [1] |

| CAS Number | 682804-73-5 | [1][2] |

| Molecular Formula | C₉H₉F₂NO₂ | [1][2] |

| Molecular Weight | 201.17 g/mol | [1][2] |

| Exact Mass | 201.06000 Da | [1][2] |

| Classification | Bulk Drug Intermediate | [1] |

Synthesis and Purification Workflow

The synthesis of β-amino acids like this one often involves multi-step processes. While specific literature for this exact isomer is sparse, a robust and logical pathway can be extrapolated from established methods for analogous aryl propanoic acids, such as the Knoevenagel condensation followed by reduction.[3]

The rationale for this approach is its reliability and control. The Knoevenagel condensation provides an effective method for forming the crucial carbon-carbon double bond, while the subsequent reduction steps are well-understood and typically high-yielding.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is an illustrative example based on common organic chemistry principles. Researchers should optimize conditions based on laboratory-specific findings.

-

Knoevenagel Condensation:

-

To a solution of 3,5-difluorobenzaldehyde (1.0 eq) in pyridine, add malonic acid (1.1 eq) and a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting aldehyde.

-

Cool the reaction mixture and pour it into a solution of cold, dilute HCl. The resulting precipitate, 3-(3,5-difluorophenyl)acrylic acid, is filtered, washed with water, and dried. Causality: The basic catalyst (piperidine) facilitates the deprotonation of malonic acid, initiating the condensation.

-

-

Michael Addition of Ammonia:

-

The acrylic acid derivative is first converted to its methyl or ethyl ester via Fischer esterification (reflux in methanol/H₂SO₄).

-

The resulting ester is then dissolved in a solution of ammonia in methanol and stirred at room temperature in a sealed vessel for 24-48 hours. Causality: This step introduces the β-amino group via conjugate addition to the activated double bond.

-

-

Hydrolysis and Isolation:

-

The solvent is removed under reduced pressure. The resulting crude β-amino ester is hydrolyzed by refluxing with aqueous HCl (e.g., 6M) for 8-12 hours.

-

The solution is cooled, and the pH is carefully adjusted to the isoelectric point (approx. pH 6-7) using a base like NaOH, causing the amino acid to precipitate.

-

The solid product is collected by filtration, washed with cold water and a small amount of ethanol, and dried under vacuum.

-

-

Purification:

-

For higher purity, the crude product can be recrystallized from a water/ethanol mixture. Purity is then confirmed by the analytical methods described below.

-

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Caption: A multi-step workflow for the analytical validation of the final product.

Protocol 1: Purity Determination by HPLC

-

Objective: To determine the percentage purity of the compound.

-

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The purity is calculated from the peak area of the main component relative to the total peak area.

-

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

System: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation: Dissolve a small amount of the compound in a methanol/water solution.

-

Ionization Mode: Positive (to detect [M+H]⁺).

-

Expected Mass: The protonated molecule [M+H]⁺ should be observed at m/z ≈ 202.07.

-

Validation: The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated exact mass.

-

Protocol 3: Structural Elucidation by NMR

-

Objective: To confirm the precise atomic arrangement and connectivity.

-

Methodology:

-

System: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O with acid/base adjustment.

-

Experiments:

-

¹H NMR: Will show characteristic signals for the aromatic protons (with coupling patterns influenced by the fluorine atoms), the methine proton (CH), and the methylene protons (CH₂).

-

¹³C NMR: Will show the expected number of carbon signals, including those for the carboxylic acid, the aromatic ring (with C-F couplings), and the aliphatic backbone.

-

¹⁹F NMR: Will show a single signal for the two equivalent fluorine atoms, confirming the 3,5-substitution pattern.

-

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.[1] Its value lies in its utility as a scaffold for building more complex drug candidates.

-

Protease Inhibitors: The β-amino acid structure is a well-established pharmacophore used to design inhibitors of enzymes like proteases and peptidases. This backbone can mimic the transition state of peptide bond hydrolysis, allowing it to bind tightly within an enzyme's active site.[3]

-

Metabolic Stability: The inclusion of fluorine atoms often enhances the metabolic stability of a drug candidate. The carbon-fluorine bond is very strong, making the aromatic ring resistant to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, which can prolong the drug's half-life in the body.

-

Conformational Control: As a β-amino acid, it can be incorporated into peptides to create "foldamers"—structures with stable, predictable secondary conformations. This is a powerful tool for designing molecules that can mimic natural peptides while having improved stability and cell permeability.

Safety and Handling

While a specific safety data sheet for the 3,5-difluoro isomer is not widely available, data from closely related monofluorinated and other difluorinated isomers can provide guidance.[5][6][7]

Table 2: GHS Hazard Information (Inferred from Related Compounds)

| Hazard Class | Statement | GHS Code |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 |

| Skin Irritation | Causes skin irritation. | H315 |

| Eye Irritation | Causes serious eye irritation. | H319 |

| Target Organ Toxicity | May cause respiratory irritation. | H335 |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place in a tightly sealed container.

References

-

3-Amino-3-(3-fluorophenyl)propanoic acid. PubChem, National Center for Biotechnology Information.[Link]

-

3-Amino-3-(2,6-difluorophenyl)propanoic acid. PubChem, National Center for Biotechnology Information.[Link]

-

This compound CAS NO.682804-73-5. LookChem.[Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Center for Biotechnology Information (PMC).[Link]

- Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media.[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 3. 3-amino-3-(3,5-dichlorophenyl)propanoic Acid | RUO [benchchem.com]

- 4. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 5. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-3-(2,6-difluorophenyl)propanoic acid | C9H9F2NO2 | CID 24689635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Amino-3-(2,4-difluorophenyl)propanoic acid | 412925-23-6 [sigmaaldrich.com]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into metabolically labile positions within bioactive molecules has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the discovery and historical evolution of a particularly impactful class of fluorinated building blocks: the fluorinated β-amino acids. We will traverse the timeline from the seminal synthetic efforts to the sophisticated asymmetric and enzymatic methodologies that have enabled their widespread application. This paper will elucidate the profound influence of fluorination on the conformational behavior of β-amino acids and their resulting peptidomimetics. Furthermore, we will examine their role as potent enzyme inhibitors and key components in the development of novel therapeutics. This technical guide is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Imperative of Fluorine in Bioactive Design

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to enhanced metabolic stability, increased binding affinity, and altered conformational preferences.[1] β-Amino acids, with their inherent propensity to form stable secondary structures in peptides (β-peptides), represent a class of non-natural amino acids of significant interest in drug discovery.[2] The convergence of these two fields—the strategic use of fluorine and the unique properties of β-amino acids—has given rise to the powerful and versatile class of compounds known as fluorinated β-amino acids. These molecules have found applications as crucial components in a range of bioactive agents, including anticancer, antifungal, and anti-inflammatory drugs.[3]

This guide will provide a comprehensive overview of the discovery and historical development of these vital synthetic building blocks, offering insights into the evolution of their synthesis and their ever-expanding role in medicinal chemistry.

A Historical Perspective: The Genesis of a Field

While pinpointing the singular "first" synthesis of a fluorinated β-amino acid is challenging due to the incremental nature of early organic chemistry, the groundwork was laid by the broader exploration of fluorination reactions and the synthesis of β-amino acids in the mid-20th century. The initial forays into this area were often characterized by racemic syntheses and harsh fluorination conditions.

A significant conceptual leap was the application of established reactions for β-amino acid synthesis to fluorinated precursors. For instance, the Mannich reaction , a cornerstone of organic synthesis since its discovery by Carl Mannich in 1912, proved to be a versatile tool for the construction of β-amino carbonyl compounds, which could then be converted to the corresponding β-amino acids.[4] The adaptation of this and other classical reactions, such as the Michael addition and the Reformatsky reaction , to fluorinated substrates marked the true beginning of the systematic exploration of this compound class.[4]

The evolution of synthetic methods can be broadly categorized into two main strategies: the selective fluorination of pre-existing β-amino acid frameworks and the use of fluorinated building blocks in de novo syntheses.[2] The development of milder and more selective fluorinating agents, such as diethylaminosulfur trifluoride (DAST) and N-fluorobenzenesulfonimide (NFSI), was instrumental in advancing the first strategy.[3] Simultaneously, the increasing commercial availability of simple fluorinated starting materials fueled the development of the building block approach.[2]

The Evolution of Synthetic Methodologies: From Racemates to Asymmetric Mastery

The journey from early, often low-yielding and non-stereoselective, syntheses to the highly efficient and stereocontrolled methods available today is a testament to the ingenuity of synthetic organic chemists. This section will detail the key synthetic transformations that have shaped the field.

Foundational Achiral Syntheses

The initial syntheses of fluorinated β-amino acids relied on classical organic reactions adapted for fluorinated substrates. These methods, while often lacking stereocontrol, were crucial in providing the first access to these compounds for biological evaluation.

-

Mannich-Type Reactions: The condensation of a ketone, an amine, and an aldehyde (or its equivalent) remains a powerful tool for generating β-amino ketones, which are precursors to β-amino acids. The use of fluorinated starting materials in this reaction has been widely explored.

-

Michael Additions: The conjugate addition of amines to α,β-unsaturated esters containing fluorine is another fundamental approach.

-

Reformatsky and Related Enolate Additions: The reaction of α-haloesters with carbonyl compounds in the presence of a metal, such as zinc, can be adapted to use fluorinated enolates or electrophiles. The use of difluorinated Reformatsky reagents has been particularly important for the synthesis of α,α-difluoro-β-amino acids.[3]

The Dawn of Asymmetric Synthesis

The true potential of fluorinated β-amino acids in drug development could only be realized with the advent of asymmetric synthetic methods. The ability to control the stereochemistry at the α- and/or β-positions is critical for understanding and optimizing biological activity.

-

Chiral Auxiliaries: The use of covalently attached chiral molecules to guide the stereochemical outcome of a reaction was one of the earliest successful strategies. For example, chiral oxazolidinones have been employed in the fluorination of β-amino acids.

-

Catalytic Asymmetric Synthesis: The development of chiral catalysts that can induce enantioselectivity has revolutionized the field. This includes both metal-based catalysts and organocatalysts.

-

Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a powerful and often highly selective means of accessing enantiomerically pure compounds. Lipases, for instance, have been used for the kinetic resolution of racemic fluorinated β-amino esters through enantioselective hydrolysis.[5]

The following is a representative, generalized protocol for the asymmetric synthesis of an α-fluoro-β-amino acid derivative, inspired by methodologies reported in the literature. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and desired products.

Reaction: Diastereoselective fluorination of a chiral N-acyloxazolidinone-derived β-amino enolate.

Step 1: Enolate Formation In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the chiral N-acyl oxazolidinone substrate is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath. A strong base, typically a lithium amide base like lithium diisopropylamide (LDA), is added dropwise to the solution to deprotonate the α-carbon and form the corresponding lithium enolate. The reaction is stirred at this temperature for a specified time to ensure complete enolate formation.

Step 2: Electrophilic Fluorination A solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in dry THF is then added slowly to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for several hours, during which the fluorination takes place. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Step 3: Quenching and Workup Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 4: Purification and Characterization The crude product is purified by column chromatography on silica gel to yield the diastereomerically enriched α-fluoro-β-amino acid derivative. The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC analysis. The absolute stereochemistry can be confirmed by X-ray crystallography of a suitable derivative.

Step 5: Chiral Auxiliary Removal The chiral auxiliary is subsequently cleaved under appropriate conditions (e.g., hydrolysis with lithium hydroxide) to afford the enantiomerically enriched α-fluoro-β-amino acid.

The Impact of Fluorination on Conformation and Biological Activity

The introduction of fluorine into a β-amino acid has profound consequences for its conformational preferences, which in turn dictates its biological activity. The strong electron-withdrawing nature of fluorine can influence the gauche effect and other stereoelectronic interactions, leading to a preference for specific rotamers.[3] This conformational rigidity can be exploited to design β-peptides with well-defined secondary structures, such as helices and turns, that can mimic the structures of natural peptides and proteins.

Enzyme Inhibition: A Key Application

Fluorinated β-amino acids have emerged as potent inhibitors of a variety of enzymes. The fluorine atom can act as a bioisostere of a hydroxyl group or a hydrogen atom, but with significantly different electronic properties. This can lead to tighter binding to the enzyme's active site. Furthermore, the stability of the C-F bond can render the molecule resistant to enzymatic degradation. In some cases, fluorinated β-amino acids can act as mechanism-based inhibitors, where the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme.

| Enzyme Target | Fluorinated β-Amino Acid Inhibitor Example | Reported IC50 | Reference |

| α-Chymotrypsin | α-Fluorinated β-amino acid derivatives | Competitive Inhibition | [1] |

| Various Proteases | Peptides containing α-fluoro-β-amino acids | Increased Potency | [3] |

| Pancreatic α-amylase | Synthetic amino acid derivatives | 162–519 µM | [6] |

| Pancreatic lipase | Synthetic amino acid derivatives | 167–1023 µM | [6] |

| α-Glucosidase | Synthetic amino acid derivatives | 51–353 µM | [6] |

Note: The IC50 values are highly dependent on the specific inhibitor and assay conditions.

The Frontier: Fluorinated β-Amino Acids in Drug Development

While the direct incorporation of a fluorinated β-amino acid as a standalone drug is less common, their use as building blocks in more complex therapeutic agents is a rapidly expanding area of research. The enhanced metabolic stability and conformational control they impart make them highly valuable in the design of peptidomimetics and other small molecule drugs.

Although specific examples of fluorinated β-amino acids in clinical trials are not yet widely reported in the public domain, the increasing number of FDA-approved drugs containing fluorine is a strong indicator of the importance of this element in modern pharmaceuticals.[7] The continued development of novel synthetic methodologies for fluorinated β-amino acids will undoubtedly accelerate their translation from research laboratories to clinical applications.

Future Outlook and Conclusion

The field of fluorinated β-amino acids has matured significantly from its early days of challenging syntheses and limited applications. The development of sophisticated asymmetric and enzymatic methods has made these valuable building blocks readily accessible, paving the way for their widespread use in drug discovery and materials science. The unique ability of fluorine to modulate the properties of β-amino acids and their derivatives will continue to inspire the design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of the intricate interplay between fluorine substitution, molecular conformation, and biological activity deepens, we can expect to see the emergence of a new generation of innovative drugs built upon the foundation of the fluorinated β-amino acid scaffold.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

-

Request PDF. (2025). Synthesis of Fluorinated β-Amino Acids. [Link]

-

Iannuzzi, M., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry. [Link]

-

Fairman, R., et al. (2018). Fluorinated peptide biomaterials. PMC. [Link]

-

March, T. L., et al. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. [Link]

-

Acena, J. L., et al. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Bentham Science. [Link]

-

Silverman, R. B. (2013). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]

-

Iannuzzi, M., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. NIH. [Link]

-

Gomme, P. T., et al. (2023). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

-

Iannuzzi, M., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

-

Zhang, Y., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. PMC. [Link]

-

Acena, J. L., et al. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Bentham Science. [Link]

-

Meanwell, N. A. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

-

Request PDF. (2025). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. [Link]

-

de Souza, A. C. C., et al. (2023). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. NIH. [Link]

-

PubChem. (n.d.). 3-Amino-2-fluoropropanoic acid, (2R)-. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]

-

Request PDF. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

-

Forró, E., et al. (2018). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. [Link]

-

Vasin, A. V., et al. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

-

ResearchGate. (n.d.). Summary of IC50 values of proliferation inhibition of BCAT1 inhibitors.... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-3-(3,5-difluorophenyl)propanoic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the novel β-amino acid, 3-Amino-3-(3,5-difluorophenyl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document elucidates the analytical methodologies and interpretation of spectroscopic data critical for the structural confirmation and purity assessment of this compound. As a molecule of interest in medicinal chemistry, particularly due to the influence of fluorine on its physicochemical and pharmacological properties, a thorough understanding of its spectroscopic signature is paramount.

Introduction: The Significance of Fluorinated β-Amino Acids

β-amino acids are crucial building blocks in the synthesis of peptidomimetics, natural products, and pharmaceuticals. The incorporation of fluorine atoms into their structure can significantly modulate their biological activity, metabolic stability, and conformational preferences. The 3,5-difluorophenyl moiety in the target molecule introduces a unique electronic environment, making its precise structural elucidation by spectroscopic methods a key aspect of its development and application. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal the number of distinct proton environments and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 3H | Ar-H |

| ~4.5 | t | 1H | CH-NH₂ |

| ~2.8 | d | 2H | CH₂-COOH |

| (broad) | s | 2H | NH₂ |

| (broad) | s | 1H | COOH |

Expertise & Experience: The aromatic protons are expected to appear as a complex multiplet due to coupling with the two fluorine atoms. The methine proton adjacent to the amino group will likely be a triplet due to coupling with the neighboring methylene protons. The methylene protons, in turn, will be a doublet due to coupling with the methine proton. The amino and carboxylic acid protons will appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O |

| ~163 (d, J ≈ 245 Hz) | C-F |

| ~145 (t) | Ar-C (ipso) |

| ~115 (d) | Ar-C (ortho) |

| ~105 (t) | Ar-C (para) |

| ~50 | CH-NH₂ |

| ~40 | CH₂-COOH |

Trustworthiness: The carbon atoms directly bonded to fluorine will exhibit a large coupling constant (J) in the form of a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 | s | Ar-F |

Expertise & Experience: In a proton-decoupled ¹⁹F NMR spectrum, a single sharp singlet is expected for the two equivalent fluorine atoms in the 3,5-difluoro-substituted phenyl ring. The chemical shift is indicative of the electronic environment of the fluorine atoms.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Acquisition time: 2-3 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

¹³C NMR:

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more for dilute samples)

-

-

¹⁹F NMR:

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64

-

Authoritative Grounding: The choice of solvent is critical as it can influence the chemical shifts of labile protons (NH₂ and COOH). DMSO-d₆ is often a good choice for amino acids as it can solubilize the compound and slow down proton exchange. For detailed NMR protocols, refer to standard texts such as "High-Resolution NMR Techniques in Organic Chemistry" by Timothy D. W. Claridge.

Visualization of NMR Workflow

Expanding the Proteomic Universe: A Technical Guide to the Physicochemical and Chemical Characteristics of Unnatural Amino Acids

This guide provides an in-depth exploration of the core physical and chemical characteristics of unnatural amino acids (UAAs), offering a technical resource for researchers, scientists, and drug development professionals. By moving beyond the canonical 20 amino acids, UAAs introduce novel functionalities, enabling the precise engineering of proteins and peptides with enhanced therapeutic properties and for sophisticated research applications.[1][2] This document delves into the unique properties of these synthetic building blocks, outlines key experimental methodologies for their characterization, and provides practical insights into their application.

The Foundation: Understanding the Unique Physicochemical Landscape of Unnatural Amino Acids

Unnatural amino acids, also known as non-canonical or non-proteinogenic amino acids, are amino acids that are not naturally encoded in the genetic code of organisms.[1] Their structures can be subtly or dramatically different from their natural counterparts, offering a vast chemical space to innovate protein and peptide design.[1][3] The key to their utility lies in the unique properties imparted by their side chains (R-groups), which dictate their physicochemical behavior.[4]

Polarity and Hydrophobicity: Tailoring Solubility and Interactions

The hydrophobicity of an amino acid is a critical determinant of protein folding, stability, and interactions with other molecules.[5][6] The introduction of UAAs with varying degrees of hydrophobicity allows for the fine-tuning of these properties. Hydrophobicity is often quantified using a hydrophobicity index, where a more positive value indicates greater hydrophobicity.[6][7]

Below is a comparative table of the hydrophobicity index for selected natural and unnatural amino acids. The values for natural amino acids provide a baseline for understanding the relative hydrophobicity of their unnatural counterparts.

| Amino Acid (Abbreviation) | Type | Hydrophobicity Index (@ pH 7) |

| Phenylalanine (Phe) | Natural | 100[6][8] |

| Tryptophan (Trp) | Natural | 97[6][8] |

| Leucine (Leu) | Natural | 97[6][8] |

| Isoleucine (Ile) | Natural | 99[6][8] |

| Valine (Val) | Natural | 76[6][8] |

| Methionine (Met) | Natural | 74[6][8] |

| p-Azido-L-phenylalanine (AzF) | Unnatural | Estimated to be similar to Phenylalanine |

| p-Acetyl-L-phenylalanine (AcF) | Unnatural | Estimated to be slightly more polar than Phenylalanine |

| O-tert-butyl-L-tyrosine | Unnatural | More hydrophobic than Tyrosine |

| Glycine (Gly) | Natural | 0[6][8] |

| Serine (Ser) | Natural | -5[6][8] |

| Aspartate (Asp) | Natural | -55[6][8] |

| Lysine (Lys) | Natural | -23[6][8] |

| Arginine (Arg) | Natural | -14[6][8] |

Note: Precise, experimentally determined hydrophobicity index values for many unnatural amino acids are not universally standardized and can vary based on the method of measurement. The estimations for UAAs are based on their structural similarity to natural amino acids.

Acidity and Basicity (pKa): Modulating Charge and Reactivity

The acid-base properties of amino acids, determined by the pKa values of their ionizable groups (the α-carboxyl group, the α-amino group, and any ionizable side chain), are fundamental to their function. The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated.[9] Introducing UAAs with unique pKa values can alter the overall charge of a protein at a given pH, influencing its solubility, stability, and enzymatic activity.

The following table provides the pKa values for the α-carboxyl and α-amino groups of selected natural and unnatural amino acids, along with the pKa of any ionizable side chain.

| Amino Acid | pKa (α-COOH) | pKa (α-NH3+) | pKa (R-group) |

| Phenylalanine | ~2.2 | ~9.3 | - |

| p-Azido-L-phenylalanine (AzF) | ~2.2 | ~9.2 | The azide group is not significantly ionizable under physiological conditions. |

| p-Acetyl-L-phenylalanine (AcF) | ~2.3 | ~9.1 | The acetyl group is not significantly ionizable. |

| Tyrosine | ~2.2 | ~9.1 | ~10.1 (Phenolic hydroxyl) |

| O-tert-butyl-L-tyrosine | ~2.2 | ~9.2 | The tert-butyl ether protects the hydroxyl group, preventing ionization. |

| Aspartic Acid | ~2.0 | ~9.9 | ~3.9 (β-carboxyl) |

| Lysine | ~2.2 | ~9.1 | ~10.5 (ε-amino) |

Note: The pKa values for unnatural amino acids can be influenced by their specific chemical environment within a protein.

Characterization of Unnatural Amino Acids: A Methodological Overview

A suite of analytical techniques is employed to confirm the successful incorporation and to characterize the properties of proteins containing UAAs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of proteins and peptides containing ncAAs. It provides atomic-level information on the structure and dynamics of the molecule in solution.

Experimental Protocol: 1D and 2D NMR for UAA Characterization

-

Sample Preparation:

-

Express and purify the protein containing the UAA. For NMR studies, isotopic labeling (e.g., with ¹⁵N, ¹³C) of the UAA can be highly beneficial.[10]

-

Dissolve the purified protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.

-

The typical protein concentration for NMR is in the range of 0.1-1.0 mM.

-

-

Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum to assess the overall folding and purity of the protein.

-

Acquire 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra for proteins containing ¹⁵N-labeled UAAs. The appearance of a new, well-dispersed peak corresponding to the amide group of the incorporated UAA is a strong indication of successful incorporation.

-

For more detailed structural analysis, acquire additional 2D and 3D NMR experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to assign the resonances of the UAA and to identify spatial proximities between the UAA and other residues in the protein.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Analyze the chemical shifts of the UAA's protons and carbons to probe its local environment.

-

Analyze NOE cross-peaks to determine distance restraints between the UAA and neighboring residues, which can be used for structure calculation.

-

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for verifying the precise mass of a protein, thereby confirming the successful incorporation of a UAA.

Experimental Protocol: ESI-MS for UAA Incorporation Verification

-

Sample Preparation:

-

Purify the protein containing the UAA to a high degree of homogeneity.

-

Desalt the protein sample using a suitable method (e.g., dialysis, gel filtration, or a C4 ZipTip) to remove salts and other small molecules that can interfere with ionization.

-

Dilute the protein sample in a solvent compatible with electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of formic acid (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

-

Data Acquisition:

-

Infuse the sample into the ESI source of a mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum over a suitable m/z range. The protein will generate a series of multiply charged ions.

-

-

Data Analysis:

-

Deconvolute the resulting multiply charged ion series to obtain the accurate molecular weight of the protein.

-

Compare the experimentally determined molecular weight with the theoretical molecular weight of the protein with the incorporated UAA. A match in mass confirms the successful incorporation.

-

For more detailed analysis, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides can be analyzed by LC-MS/MS to pinpoint the exact location of the UAA within the protein sequence.[9]

-

Spectroscopic Properties: Leveraging Unique Functionalities

Many UAAs are designed to possess unique spectroscopic properties, such as fluorescence, which can be exploited as probes of the local protein environment.

Experimental Protocol: Fluorescence Spectroscopy of a UAA-Containing Protein

-

Sample Preparation:

-

Express and purify the protein containing the fluorescent UAA.

-

Prepare a solution of the protein in a suitable buffer. The concentration will depend on the quantum yield of the fluorophore and the sensitivity of the instrument.

-

-

Data Acquisition:

-

Use a spectrofluorometer to measure the excitation and emission spectra of the protein.

-

Determine the optimal excitation wavelength from the excitation spectrum.

-

Record the fluorescence emission spectrum by exciting the sample at the optimal wavelength.

-

-

Data Analysis:

-

Analyze the emission maximum, quantum yield, and fluorescence lifetime. These parameters can be sensitive to the polarity of the local environment, the presence of quenchers, and conformational changes in the protein.

-

By monitoring changes in the fluorescence properties upon addition of a ligand or a change in environmental conditions (e.g., temperature, pH), one can gain insights into protein function and dynamics.[11]

-

Chemical Reactivity: Bio-orthogonal Chemistry for Protein Modification

A key advantage of many UAAs is the introduction of chemically unique functional groups that can undergo bio-orthogonal reactions.[12] These reactions are highly specific and can proceed in a biological environment without interfering with native cellular processes.[12] This allows for the precise, site-specific labeling of proteins with a variety of probes, such as fluorophores, biotin, or crosslinkers.

Common Bio-orthogonal Reactions

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction between an azide and a terminal alkyne, catalyzed by copper(I).

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction between an azide and a strained cyclooctyne. This is particularly useful for in vivo applications where copper toxicity is a concern.[1]

-

Ketone/Aldehyde-Hydrazine/Aminooxy Ligation: The reaction between a ketone or aldehyde and a hydrazine or aminooxy group to form a stable hydrazone or oxime linkage, respectively.[13]

-

Inverse-Electron-Demand Diels-Alder Reaction: A rapid reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene.[14]

The following diagram illustrates the general workflow for site-specific protein labeling using a UAA with a bio-orthogonal handle.

Caption: Workflow for Site-Specific Protein Labeling via Genetic Code Expansion and Bio-orthogonal Chemistry.

Experimental Protocols for Unnatural Amino Acid Incorporation and Labeling

Site-Directed Mutagenesis for UAA Incorporation

The first step in incorporating a UAA at a specific site in a protein is to introduce a unique codon at that position in the gene of interest. The most commonly used codon is the amber stop codon, TAG.

Protocol: Site-Directed Mutagenesis to Introduce a TAG Codon

-

Primer Design: Design a pair of complementary mutagenic primers that contain the TAG codon at the desired mutation site. The primers should be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and the plasmid containing the gene of interest as the template. The PCR reaction will generate a linear DNA product containing the desired mutation.

-

Template Digestion: Digest the parental, methylated DNA template with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[15]

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Verification: Isolate plasmid DNA from individual colonies and verify the presence of the TAG mutation by DNA sequencing.

Expression of Proteins Containing Unnatural Amino Acids in E. coli

Protocol: Small-Scale Expression Trial

-

Transformation: Co-transform competent E. coli cells (e.g., BL21(DE3)) with two plasmids: one containing the gene of interest with the TAG codon and another plasmid expressing the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired UAA (e.g., pEVOL).[8]

-

Culture Inoculation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.

-

Expression Culture: The next day, inoculate 1 mL of the overnight culture into 50 mL of fresh LB medium with antibiotics.

-

UAA Addition: When the optical density at 600 nm (OD₆₀₀) reaches 0.4-0.6, add the unnatural amino acid to a final concentration of 1-2 mM.

-

Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM. If the synthetase is under the control of an arabinose-inducible promoter, also add L-arabinose to a final concentration of 0.02-0.2%.

-

Growth and Harvest: Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-16 hours. Harvest the cells by centrifugation.

-

Analysis: Analyze a small aliquot of the cell lysate by SDS-PAGE and Western blot (if an antibody is available) to confirm the expression of the full-length protein.

The following diagram illustrates the key components and steps in the expression of a protein containing a UAA in E. coli.

Caption: Workflow for the Expression of a UAA-Containing Protein in E. coli.

Click Chemistry Labeling of a UAA-Containing Protein

Protocol: SPAAC Labeling of a Protein with an Azide-Containing UAA

-

Protein Preparation: Purify the protein containing the azide-functionalized UAA (e.g., p-azido-L-phenylalanine). Ensure the protein is in a buffer compatible with the labeling reaction (e.g., PBS, pH 7.4). Note that reducing agents like DTT should be avoided as they can reduce the azide group.

-

Labeling Reaction: Add a 5-10 fold molar excess of a cyclooctyne-containing probe (e.g., DBCO-fluorophore) to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-12 hours. The reaction time will depend on the specific cyclooctyne and the accessibility of the UAA.

-

Removal of Excess Probe: Remove the unreacted probe using a desalting column or dialysis.

-

Verification of Labeling: Confirm the successful labeling of the protein by methods such as fluorescence imaging of an SDS-PAGE gel or mass spectrometry.

Conclusion

The incorporation of unnatural amino acids into proteins represents a paradigm shift in protein engineering and drug discovery. The ability to introduce novel chemical functionalities with high precision opens up a myriad of possibilities for creating proteins with enhanced stability, tailored catalytic activity, and specific sites for conjugation. This guide has provided a comprehensive overview of the key physical and chemical characteristics of UAAs, along with detailed protocols for their characterization and application. As the repertoire of UAAs and their corresponding incorporation methodologies continues to expand, so too will their impact on fundamental biological research and the development of next-generation protein-based therapeutics.

References

- Fleissner, M. R., et al. (2011). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA Department of Chemistry and Biochemistry.

- Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806.

- Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry, 79, 413-444.

- Nikić, I., & Lemke, E. A. (2015). Labeling proteins on live mammalian cells using click chemistry.

- BenchChem. (2025). A Technical Guide to the Physical and Chemical Properties of Boc-Tyr(tBu)-OH Powder.

- ChemBK. (2024). boc-O-tert-butyl-L-tyrosine.

- Profacgen. (n.d.). Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems.

- Payne, R. J., & Daines, A. M. (2019). Post-translational mutagenesis for installation of natural and unnatural amino acid side chains into recombinant proteins.

- UCLA Department of Chemistry and Biochemistry. (n.d.).

- Alfa Chemistry. (n.d.). Hydrophobicity Index Table of Common Amino Acids.

- BenchChem. (2025). An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids.

- Click Chemistry Tools. (n.d.).

- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.

- PubChem. (n.d.). O-tert-Butyl-L-tyrosine.

- Zhang, X., et al. (2018). The general procedure for site-specific (a) or random (b) incorporation of unnatural amino acid into a selected target protein in living cells.

- BenchChem. (2025). Application Notes and Protocols: Unnatural Fluorescent Amino Acids in Fluorescence Spectroscopy.

- Chatterjee, A., et al. (2013).

- Chem-Impex International. (n.d.). Fmoc-O-tert-butyl-L-tyrosine.

- Bitesize Bio. (2025). Site-Directed Mutagenesis Tips and Tricks.

- Dimension Research. (2024).

- W. W. Norton & Company. (n.d.). Hydrophobicity Scales. The Fundamentals of Biochemistry: Interactive Tutorials.

- Wikipedia. (n.d.). Bioorthogonal chemistry.

- ResearchGate. (n.d.).

- Devaraj, N. K., & Weissleder, R. (2011). Biomedical applications of tetrazine ligations. Accounts of Chemical Research, 44(9), 816-827.

- University of Calgary. (n.d.). Ch27 pKa and pI values.

- The Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512).

- PubChem. (n.d.). p-Azido-L-phenylalanine.

- Alfa Chemistry. (n.d.). Hydrophobicity Index Table of Common Amino Acids.

- Urry, D. W., et al. (1992). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. PubMed.

- ResearchGate. (n.d.). (a-c) Main bioorthogonal reaction schemes discussed in this review.

- Peptide 2.0 Inc. (2025). Peptide Hydrophobicity/Hydrophilicity Analysis Tool.

- Pearson. (2023). Is phenylalanine hydrophilic or hydrophobic? Explain why.

- ResearchGate. (n.d.). Reaction schemes for the bioorthogonal chemistries discussed in this review and listed in Table 1.

- ResearchGate. (n.d.). Main classes of bioorthogonal reactions.

- Graphviz. (2022). dot.

- PubChem. (n.d.). 4-Acetyl-L-phenylalanine.

- Graphviz. (2024). DOT Language.

- graphviz 0.

- Reddit. (2019). Hydrophobicity and Hydrophilicity of Amino Acids.

- YouTube. (2022).

- Lumiprobe. (n.d.). 4AZP (4-Azido-L-phenylalanine).

- MedChemExpress. (n.d.). 4-Azido-L-phenylalanine (p-Azidophenylalanine).

- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.

- Cellitti, S. E., et al. (2008). In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 130(29), 9268-9281.

Sources

- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 4-(Acetylamino)-L-phenylalanine | C11H14N2O3 | CID 20640316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. O-tert-Butyl-L-tyrosine [myskinrecipes.com]

- 12. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 13. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 14. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bitesizebio.com [bitesizebio.com]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 3-Amino-3-(3,5-difluorophenyl)propanoic Acid in Modern Peptide Synthesis

Introduction: Beyond the Canonical Twenty—Engineering Peptides with Fluorinated β-Amino Acids

In the landscape of peptide-based therapeutics and advanced biomaterials, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Moving beyond the 20 proteinogenic α-amino acids allows for the design of peptides with tailored properties, including enhanced stability, controlled conformation, and novel bioactivities. Among the most powerful tools in this expanded chemical toolbox are β-amino acids and fluorinated amino acids.

The introduction of a β-amino acid alters the peptide backbone, shifting the amide bond by one carbon atom. This seemingly subtle change has profound consequences, most notably rendering the peptide bond resistant to cleavage by common proteases, a critical hurdle for many peptide drug candidates.[1] Furthermore, the altered backbone geometry predisposes peptides to form unique and stable secondary structures, such as helices, turns, and sheets, that are inaccessible to their α-amino acid counterparts.[1]

Concurrently, the use of fluorine in medicinal chemistry has become a validated strategy for enhancing drug-like properties.[2][3] The C-F bond is exceptionally strong and the fluorine atom is highly electronegative, leading to molecules with increased metabolic stability, modulated basicity of nearby functional groups, and the ability to form unique non-covalent interactions that can enhance target binding.[2][4] Fluorination can also profoundly influence peptide conformation, often promoting specific folding patterns like β-sheets.[5][6]

This guide focuses on 3-Amino-3-(3,5-difluorophenyl)propanoic acid , a synthetic building block that synergistically combines the advantages of both a β-amino acid and a side-chain-fluorinated aromatic residue. Its incorporation offers a multifaceted approach to peptide design, enabling researchers to fine-tune structure, stability, and function with high precision.

The Strategic Advantage: Why Incorporate this compound?

The decision to incorporate this specific residue is driven by its ability to confer multiple, predictable benefits upon a peptide sequence.

1. Conformational Control and Structural Pre-organization

The β-amino acid backbone, with its additional rotational freedom, allows for the formation of novel secondary structures. When combined with the rigid, electron-deficient 3,5-difluorophenyl ring, it can act as a powerful turn-inducer or a stabilizer of β-strand conformations.[3][4][5] The electron-poor nature of the difluorinated ring can also modulate aromatic stacking interactions within the peptide or with a biological target, offering a unique handle for controlling tertiary structure and binding orientation.[7]

2. Enhanced Proteolytic and Metabolic Stability

Peptides containing β-amino acids are poor substrates for proteases, leading to significantly longer half-lives in biological systems.[1] The intrinsic strength of the C-F bond further fortifies the molecule against metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes, a common issue with phenyl-containing residues.[4]

3. Modulation of Pharmacokinetic and Pharmacodynamic Properties

Fluorination is known to increase lipophilicity, which can enhance a peptide's ability to cross cell membranes.[2][8] By replacing a standard phenylalanine or tyrosine with this analog, researchers can systematically tune a peptide's pharmacokinetic profile. Furthermore, the unique electronic signature of the difluorophenyl group can alter binding affinity and selectivity for its target receptor, potentially converting an agonist to an antagonist or enhancing binding potency.[7][9][10]

Compound Profile

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 682804-73-5 | [11][12] |

| Molecular Formula | C₉H₉F₂NO₂ | [11] |

| Molecular Weight | 201.17 g/mol | [11] |

Visualization of the Key Building Block

Below is the chemical structure of the N-terminal Fmoc-protected building block used in solid-phase peptide synthesis (SPPS).

Caption: Structure of Fmoc-3-Amino-3-(3,5-difluorophenyl)propanoic acid.

Experimental Protocols: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for standard manual or automated solid-phase peptide synthesis using the Fmoc/tBu strategy.[13][14]

Core SPPS Workflow

The synthesis follows a cyclical process of deprotection, washing, coupling, and further washing to build the peptide chain on an insoluble resin support.

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Coupling of Fmoc-3-Amino-3-(3,5-difluorophenyl)propanoic acid

This protocol details the critical coupling step for incorporating the title amino acid onto the growing peptide chain attached to the resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-